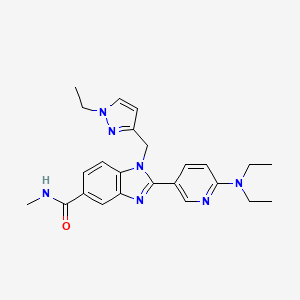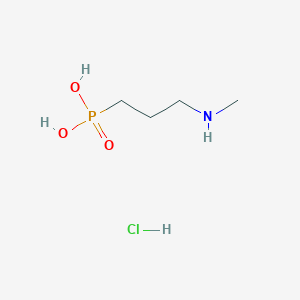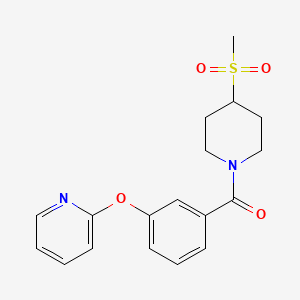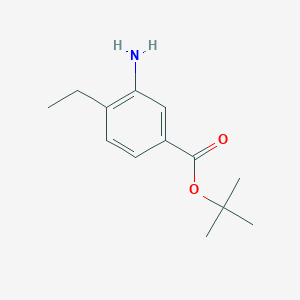
CBP/p300-IN-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CBP/p300-IN-3 is a potent and selective inhibitor of the histone acetyltransferases p300 and CBP . These proteins, p300 (also known as EP300 or E1A binding protein p300) and CBP (also known as CREB-binding protein or CREBBP), are part of the p300-CBP coactivator family . They interact with numerous transcription factors and act to increase the expression of their target genes .
Scientific Research Applications
Cancer Therapeutics
CBP/p300-IN-3 has been identified as a potential therapeutic target in hormone-dependent cancers such as prostate and breast cancers . It regulates androgen and estrogen signaling, which are critical for tumor growth in these cancers . Inhibitors of CBP/p300, like CBP/p300-IN-3, can block the transactivation activity of the androgen receptor (AR) and estrogen receptor (ER), providing a new therapeutic strategy .
Regulation of Nuclear Hormone Signaling
CBP/p300-IN-3 plays a crucial role in the regulation of nuclear hormone signaling pathways . These pathways drive tumor growth in several cancer types. CBP/p300-IN-3 serves as a critical co-activator for the androgen receptor (AR) and estrogen receptor (ER) signaling in prostate and breast cancer .
Development and Pathogenesis
The intramolecular and intermolecular mechanisms of CBP/p300-IN-3 allow it to respond to various cell signaling pathways . This makes it crucial for understanding its role in development and pathogenesis .
Antibody Detection
CBP/p300-IN-3 can be detected using antibodies in several scientific applications, including Western Blot, Immunohistochemistry, and Immunoprecipitation . These antibodies target CBP/p300 in Human, Mouse, Non-human primate, and Rat samples .
Protein-Protein Interaction Inhibition
CBP and p300 contain a bromodomain located at the side of the HAT catalytic domain, which is important for CBP/p300’s binding with chromatin . This provides an opportunity for the development of protein-protein interaction inhibitors .
Self-Regulation
The intramolecular mechanisms of CBP/p300-IN-3 equip it with the capability of self-regulation . This is crucial for understanding its role in development and pathogenesis .
Mechanism of Action
Target of Action
CBP/p300-IN-3 primarily targets the p300/CBP proteins . These proteins are transcriptional coactivators with intrinsic acetyltransferase activity . They play critical roles in development and diseases, and are involved in many cellular processes .
Mode of Action
CBP/p300-IN-3 interacts with its targets by binding to the common bromodomain of cancer gene regulators, p300 and CBP . This interaction inhibits cell proliferation in prostate cancer cell lines and decreases AR- and C-MYC–regulated gene expression .
Biochemical Pathways
The action of CBP/p300-IN-3 affects several biochemical pathways. Inhibiting p300/CBP affects other key cancer drivers including c-Myc, which also plays a key role in prostate cancer progression .
Pharmacokinetics
It’s known that the compound is an oral small molecule drug, formulated in a capsule .
Result of Action
The molecular and cellular effects of CBP/p300-IN-3’s action include the inhibition of cell proliferation in prostate cancer cell lines and the decrease of AR- and C-MYC–regulated gene expression . It has antitumor activity, regulating AR and C-MYC signaling .
properties
IUPAC Name |
2-[6-(diethylamino)pyridin-3-yl]-1-[(1-ethylpyrazol-3-yl)methyl]-N-methylbenzimidazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N7O/c1-5-29(6-2)22-11-9-18(15-26-22)23-27-20-14-17(24(32)25-4)8-10-21(20)31(23)16-19-12-13-30(7-3)28-19/h8-15H,5-7,16H2,1-4H3,(H,25,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYVJDLHFTGYNAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)CN2C3=C(C=C(C=C3)C(=O)NC)N=C2C4=CN=C(C=C4)N(CC)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2299226-01-8 |
Source


|
| Record name | 2-[6-(diethylamino)pyridin-3-yl]-1-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-methyl-1H-1,3-benzodiazole-5-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(5-Methylthiophen-2-yl)sulfonyl-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2461800.png)
![1-[(2,5-Dichlorothien-3-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2461804.png)
![7-[3-[4-(4-chlorophenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/no-structure.png)
![2-(2-Methoxyethyl)-4,7-dimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2461807.png)
![Bis(2-chloroethyl)[(3-methoxyphenyl)methyl]amine hydrochloride](/img/structure/B2461809.png)


![2-(4-chlorophenoxy)-2-methyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2461812.png)
![1-{[(anilinocarbonyl)oxy]imino}-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B2461814.png)


![1-[1-(Prop-2-yn-1-yl)piperidine-4-carbonyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2461820.png)
